1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-difluorophenyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C16H14F2N6O and its molecular weight is 344.326. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure and Chemical Properties
Research into the crystal structure of related compounds provides insights into their chemical properties and potential applications. For instance, studies on similar sulfonylurea herbicides reveal the importance of the crystal structure in understanding the compound's interactions and stability, which is crucial for designing compounds with desired biological or chemical properties (Youngeun Jeon et al., 2015).
Drug Discovery and Therapeutic Potential
Although excluding specific drug use and dosage details, it's noteworthy to mention the compound's relevance in drug discovery, particularly in identifying potent inhibitors for diseases like psoriasis. Structural optimization of related compounds has led to the discovery of potent inhibitors showing significant therapeutic effects in animal models, highlighting the compound's potential in developing new treatments (Guo-Bo Li et al., 2016).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles is an area of significant interest due to their wide range of applications in pharmaceuticals and agrochemicals. Studies have shown that selected 1,3-diketones, similar in structure to the target compound, can be condensed with various reagents to produce a range of heterocyclic compounds, illustrating the compound's utility in synthesizing novel fluorinated structures (Joseph Sloop et al., 2002).
Antibacterial and Antifungal Properties
Research into novel heterocyclic compounds containing a sulfonamido moiety has revealed significant antibacterial and antifungal activities. These findings suggest the potential of the target compound in contributing to the development of new antimicrobial agents, given its structural similarity to compounds studied (M. E. Azab et al., 2013).
Anticancer Activities
The exploration of related pyrazolo[3,4-d]pyrimidin-4-one derivatives for their anticancer activities offers promising insights into the target compound's potential application in cancer therapy. Structural analogs have shown significant inhibitory effects on cancer cell lines, underscoring the importance of this chemical class in developing novel anticancer drugs (Khaled R. A. Abdellatif et al., 2014).
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-3-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N6O/c1-9-3-10(2)24(23-9)15-19-7-14(8-20-15)22-16(25)21-13-5-11(17)4-12(18)6-13/h3-8H,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVWFBPHHBSLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)NC3=CC(=CC(=C3)F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.